N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-26(23,16-5-6-17-13(11-16)7-10-24-17)21-14-1-3-15(4-2-14)25-18-12-19-8-9-20-18/h5-6,8-9,11-12,14-15,21H,1-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKWKALTLFQJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS Number: 2034317-10-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 375.4 g/mol. The compound features a sulfonamide group attached to a benzofuran moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034317-10-5 |
| Molecular Formula | C18H21N3O4S |
| Molecular Weight | 375.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate various receptors and enzymes involved in physiological processes. Notably, sulfonamides are known for their antibacterial properties, and derivatives often exhibit anti-inflammatory and antitumor activities.
Pharmacological Effects
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial effects. The benzofuran structure may enhance the antimicrobial efficacy of this compound by improving its ability to penetrate bacterial cell walls.
- Antitumor Potential : Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.
- Cardiovascular Effects : Some studies have shown that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, benzenesulfonamide derivatives have demonstrated significant effects on isolated rat heart models by altering perfusion pressure and coronary resistance .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various sulfonamide derivatives found that compounds with a benzofuran core exhibited enhanced activity against Gram-positive bacteria compared to traditional sulfonamides. This suggests that this compound could possess similar or superior antimicrobial properties.
Study 2: Antitumor Activity
In vitro assays demonstrated that certain sulfonamide derivatives could inhibit the growth of cancer cell lines such as L1210 and P388 leukemia cells. These findings indicate that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide-containing derivatives () generally exhibit higher bioactivity than carboxamide analogues (), likely due to enhanced hydrogen bonding with enzyme active sites.
- The cyclohexyl backbone (–6) improves stereochemical stability but may reduce aqueous solubility compared to planar aromatic systems ().
Preparation Methods
Synthesis Strategies and Methodologies
Sulfonamide Formation via Nucleophilic Substitution
The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with a primary amine. For this compound, 2,3-dihydrobenzofuran-5-sulfonyl chloride reacts with (1r,4r)-4-(pyrazin-2-yloxy)cyclohexylamine under mild conditions.
Procedure :
- Reactants :
- 2,3-Dihydrobenzofuran-5-sulfonyl chloride (1.0 equiv).
- (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexylamine (1.2 equiv).
- Base: Pyridine or triethylamine (2.0 equiv).
- Solvent: Acetone or dichloromethane.
- Conditions : Stir at room temperature for 12–24 hours.
Mechanistic Insight :
The base deprotonates the cyclohexylamine, enhancing its nucleophilicity for attack on the electrophilic sulfur in the sulfonyl chloride. The reaction proceeds via a two-step mechanism:
Yield Optimization :
Preparation of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexylamine
Cyclohexane Functionalization
The trans-1,4-dihydroxycyclohexane serves as a starting material for stereoselective synthesis:
Step 1: Epoxide Formation
- React trans-1,4-cyclohexanediol with epichlorohydrin under basic conditions to form a diepoxide intermediate.
Step 2: Pyrazine Ether Conjugation
- Treat the diepoxide with pyrazin-2-ol in the presence of a Lewis acid (e.g., BF₃·OEt₂) to open the epoxide ring, forming the pyrazine ether.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetone | 85–90% |
| Temperature | 25°C | Maximal |
| Reaction Time | 18 hours | 90% |
Key Findings :
Catalytic Enhancements
Palladium-catalyzed cross-coupling methods (e.g., Buchwald-Hartwig amination) offer an alternative for sulfonamide formation:
Yield Comparison :
Characterization and Analytical Data
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide?
Methodological Answer: The synthesis of this compound requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during coupling reactions to avoid side products.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura coupling steps .
- Purity : Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer: Combine ¹H/¹³C NMR to verify cyclohexyl stereochemistry ((1r,4r) configuration) and sulfonamide linkage. Mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazine C-N vibrations (~1600 cm⁻¹) .
Q. What strategies improve the solubility of this compound in aqueous media for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤5% v/v) to pre-dissolve the compound.
- Salt Formation : Synthesize sodium or potassium salts of the sulfonamide group to enhance hydrophilicity .
- Micellar Systems : Incorporate β-cyclodextrin (10–20 mM) to improve bioavailability .
Advanced Research Questions
Q. How do electronic interactions between the pyrazine and dihydrobenzofuran moieties influence biological activity?
Methodological Answer: Computational studies (DFT, molecular docking) reveal:
- Electron-Withdrawing Pyrazine : Enhances sulfonamide's hydrogen-bonding capacity with target proteins (e.g., carbonic anhydrase IX) .
- Dihydrobenzofuran : Provides π-π stacking interactions with hydrophobic enzyme pockets . Table 1: Key Electronic Properties
| Group | HOMO (eV) | LUMO (eV) | LogP |
|---|---|---|---|
| Pyrazine-2-yloxy | -7.2 | -1.8 | 1.2 |
| Dihydrobenzofuran | -6.8 | -1.5 | 2.9 |
| Data derived from Gaussian 16 calculations . |
Q. What experimental approaches resolve contradictions in reported IC₅₀ values across kinase inhibition assays?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Methodological Answer:
- Core Modifications : Replace pyrazine with pyridazine to reduce off-target binding to adenosine receptors .
- Substituent Effects : Introduce fluorine at the 3-position of dihydrobenzofuran to enhance metabolic stability (see Table 2) . Table 2: SAR of Select Analogs
| Modification | IC₅₀ (nM, VEGFR2) | Selectivity Ratio (VEGFR2/EGFR) |
|---|---|---|
| Parent Compound | 12.5 | 8.7 |
| 3-F-Dihydrobenzofuran | 9.8 | 15.2 |
| Pyridazine Replacement | 18.3 | 22.1 |
| Data from competitive binding assays . |
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Models : Administer 10 mg/kg (IV) to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis.
- Tissue Distribution : Use radiolabeled [¹⁴C]-compound to quantify accumulation in target organs (e.g., liver, tumors) .
- Metabolite Identification : Perform UPLC-QTOF-MS on bile samples to detect glucuronide conjugates .
Contradiction Analysis & Troubleshooting
Q. Why might crystallization attempts fail despite high purity (≥95% by HPLC)?
Methodological Answer:
- Polymorphism Screening : Test solvents with varying polarity (e.g., acetonitrile, toluene) and cooling rates (0.1–5°C/min).
- Seeding : Add microcrystals of a structurally similar sulfonamide to induce nucleation .
- Thermal Analysis : Use DSC to identify glass transition temperatures (Tg) and optimize annealing conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
